
2-(Bromomethyl)-4-fluorobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2-(Bromomethyl)-4-fluorobenzaldehyde” derivatives can be achieved through various methods. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives has been reported, showing potential antimicrobial activity . Another study describes the synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline through bromination of 2,3-bi(bromomethyl)quinoxaline .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-4-fluorobenzaldehyde” derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline was characterized by IR, 1H NMR, 13C NMR, DEPT, and MS, confirming the presence of the bromomethyl groups and their positions on the quinoxaline ring .Chemical Reactions Analysis
“2-(Bromomethyl)-4-fluorobenzaldehyde” and its derivatives undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-4-fluorobenzaldehyde” derivatives are influenced by the substituents on the quinoxaline core. For example, the presence of a trifluoromethyl group at the 6-position significantly increased the antibacterial activity against Gram-positive bacteria.Wissenschaftliche Forschungsanwendungen
Synthesis of Beta-Substituted Acrylates
2-(Bromomethyl)-4-fluorobenzaldehyde: is used as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are important monomers used in the production of polymers with a wide range of applications, from adhesives to coatings .
Preparation of Phenylthiomethyl Derivatives
This compound is instrumental in preparing various phenylthiomethyl derivatives, such as t-butyl 2-(phenylthiomethyl) propenoate. These derivatives are valuable intermediates in organic synthesis, contributing to the development of pharmaceuticals and agrochemicals .
Synthesis of Beta-Lactams
Beta-lactams, a class of antibiotics that includes penicillin, can be synthesized through the cyclization of amides using 2-(Bromomethyl)-4-fluorobenzaldehyde . This process is crucial for creating new antibacterial agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBZGZQLGYSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



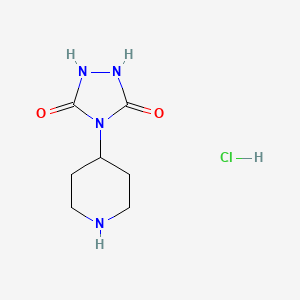
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)
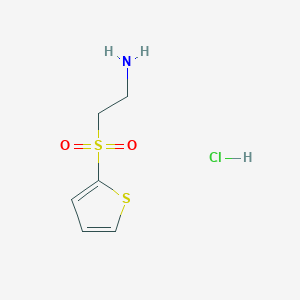
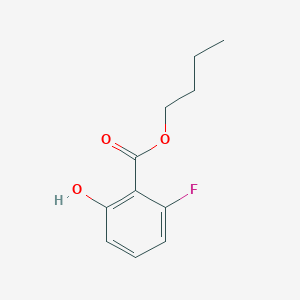
![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)
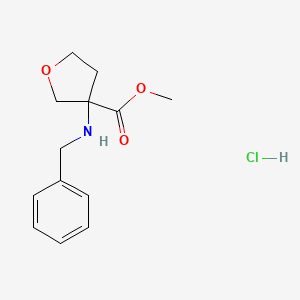
![[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1382214.png)
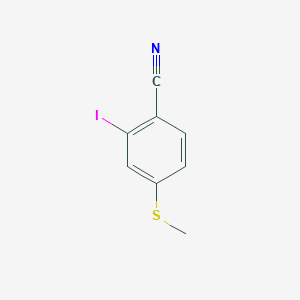

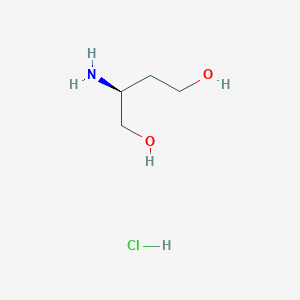
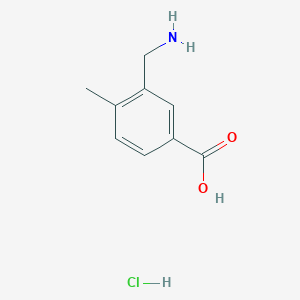

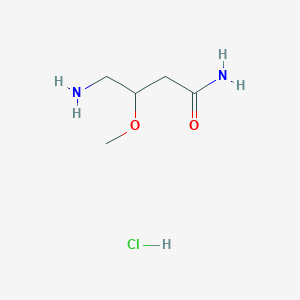
![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)